molecular formula C14H16N4O5S B7727828 4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid

4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid

Cat. No.: B7727828
M. Wt: 352.37 g/mol
InChI Key: YKBIJYJHOHQUOM-LZYBPNLTSA-N
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Description

4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid is a complex organic compound that features a furan ring, a thiazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid typically involves multiple steps:

    Formation of the Furan-2-ylmethylidene Hydrazine: This step involves the condensation of furan-2-carbaldehyde with hydrazine under acidic conditions to form the furan-2-ylmethylidene hydrazine.

    Synthesis of the Thiazole Ring: The furan-2-ylmethylidene hydrazine is then reacted with a thioamide under basic conditions to form the thiazole ring.

    Acetylation: The thiazole derivative is acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Butanoic Acid: Finally, the acetylated thiazole derivative is coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The hydrazine moiety can be reduced to form hydrazide derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazide derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor due to its ability to interact with active sites in proteins.

Medicine

Medicinally, this compound is investigated for its potential as an antimicrobial agent, given its structural similarity to known antibiotics.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid involves its interaction with biological macromolecules. The furan and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The butanoic acid moiety can also interact with cell membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in the synthesis of various heterocyclic compounds.

    Thiazole-4-carboxylic acid: A thiazole derivative with similar structural features.

    Butanoic acid: A simple carboxylic acid used in various chemical syntheses.

Uniqueness

What sets 4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid apart is its combination of a furan ring, a thiazole ring, and a butanoic acid moiety, which together confer unique chemical and biological properties

Properties

IUPAC Name

4-[[2-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c19-11(15-5-1-4-12(20)21)7-10-13(22)17-14(24-10)18-16-8-9-3-2-6-23-9/h2-3,6,8,10H,1,4-5,7H2,(H,15,19)(H,20,21)(H,17,18,22)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBIJYJHOHQUOM-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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